

Technical Guide: Antineoplastic Properties of CP-46665 Dihydrochloride

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Compound of Interest		
Compound Name:	CP-46665 dihydrochloride	
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Abstract

CP-46665 dihydrochloride, a lipoidal amine identified as 4-aminomethyl-1-[2,3-(di-n-decyloxy)-n-propyl]-4-phenylpiperidine dihydrochloride, has been investigated for its potential as an antineoplastic agent. This document provides a comprehensive technical overview of its mechanism of action, available quantitative data, and the experimental protocols utilized in its evaluation. The primary mode of action of CP-46665 is the inhibition of key cellular kinases, notably Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK). While demonstrating clear biochemical activity, its therapeutic efficacy in in-vivo models has been limited. This guide synthesizes the available data to provide a thorough understanding of the antineoplastic profile of CP-46665 dihydrochloride.

Introduction

CP-46665 is a synthetic lipoidal amine that has been explored for its anticancer properties. Its mechanism of action is centered on the inhibition of calcium-dependent signaling pathways, which are often dysregulated in cancer cells, leading to uncontrolled proliferation and survival. Specifically, CP-46665 targets Protein Kinase C, a crucial regulator of cell growth and differentiation, and Myosin Light Chain Kinase, an enzyme involved in cell motility and division.

Chemical Properties



- IUPAC Name: 4-Aminomethyl-1-(2,3-bis(decyloxy)propyl)-4-phenylpiperidine dihydrochloride
- Molecular Formula: C35H66N2O2 · 2HCl
- Chemical Structure: (A chemical structure diagram would be placed here in a formal whitepaper)

Quantitative Data Summary

The known quantitative data for the antineoplastic activity of **CP-46665 dihydrochloride** is summarized in the table below.

Target Enzyme	Assay Type	Cell Line/System	IC50	Reference
Protein Kinase C (PKC)	Enzyme Inhibition	Purified Enzyme	10 μΜ	[1]

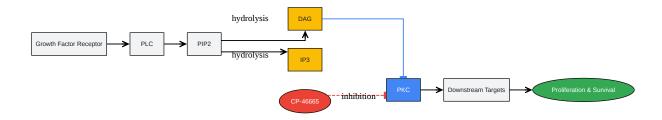
Mechanism of Action: Signaling Pathway Inhibition

CP-46665 exerts its effects by interfering with critical signaling pathways that regulate cell proliferation, survival, and motility. The primary targets are Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK).

Inhibition of Protein Kinase C

CP-46665 is an inhibitor of the phospholipid/Ca²⁺-dependent protein kinase, commonly known as Protein Kinase C (PKC), with an IC₅₀ of 10 μ M.[1] The inhibition of PKC by CP-46665 can be reversed by phosphatidylserine, but not by Ca²⁺.[1] This suggests that CP-46665 may compete with diacylglycerol (DAG), the endogenous activator of PKC, at the lipid-binding site of the enzyme. By inhibiting PKC, CP-46665 can disrupt the downstream signaling cascades that promote cell growth and survival in cancer cells.



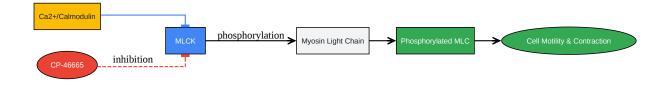


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Figure 1: Inhibition of the Protein Kinase C signaling pathway by CP-46665.

Inhibition of Myosin Light Chain Kinase

In addition to its effects on PKC, CP-46665 also inhibits Myosin Light Chain Kinase (MLCK), a calmodulin/Ca²⁺-dependent protein kinase.[1] MLCK is responsible for phosphorylating the regulatory light chain of myosin, a key step in initiating cellular contraction and motility. By inhibiting MLCK, CP-46665 can potentially interfere with cancer cell migration and invasion, processes that are critical for metastasis.



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Figure 2: Inhibition of the Myosin Light Chain Kinase pathway by CP-46665.

In Vitro Antineoplastic Activity Effects on Leukemic Cells



CP-46665 has been shown to inhibit the phosphorylation of endogenous proteins in HL-60 human promyelocytic leukemia cells.[1] This effect was observed both in the presence and absence of the PKC activator 12-O-tetradecanoylphorbol-13-acetate (TPA), indicating a direct inhibitory action on protein kinases within these cells.[1]

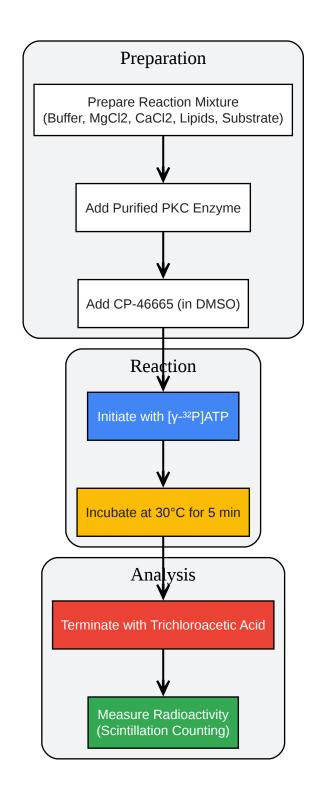
In Vivo Studies

Despite its in vitro activity, a study evaluating the therapeutic efficacy of CP-46665 in rodent and human tumor models growing in nude mice showed a lack of significant antineoplastic activity. The compound was tested against 3-Lewis lung carcinoma, methylnitrosourea (MNU)-induced rat mammary carcinomas, and two human non-seminomatous germ cell tumor cell lines (H 12.1 and H 12.7). In these models, CP-46665 failed to demonstrate therapeutic efficacy at doses up to and exceeding the lethal dose for 10% of the treated animals (LD₁₀).

Experimental Protocols Protein Kinase C (PKC) Inhibition Assay

- Enzyme Source: Purified phospholipid/Ca²⁺-dependent protein kinase.
- Substrate: Histone H1.
- Reaction Mixture: The standard assay mixture (0.2 ml) contained 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM CaCl₂, 5 μg phosphatidylserine, 0.1 μg diolein, 40 μg histone H1, and the enzyme preparation.
- Inhibitor: CP-46665 was dissolved in dimethyl sulfoxide (DMSO) and added to the reaction mixture. The final concentration of DMSO did not exceed 1%.
- Reaction Initiation: The reaction was initiated by the addition of [y-32P]ATP (20 nmol, specific activity 100-200 cpm/pmol).
- Incubation: The reaction mixture was incubated for 5 minutes at 30°C.
- Termination and Measurement: The reaction was terminated by the addition of 1 ml of 25% trichloroacetic acid. The radioactivity incorporated into the protein was determined by scintillation counting.





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References

- 1. Inhibition of phospholipid/Ca2+-dependent protein kinase and phosphorylation of leukemic cell proteins by CP-46,665-1, a novel antineoplastic lipoidal amine PubMed [pubmed.ncbi.nlm.nih.gov]
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